

4-(Dimethylamino)cinnamic acid solubility in DMSO and ethanol

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Compound of Interest

Compound Name: 4-(Dimethylamino)cinnamic acid

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An In-Depth Technical Guide to the Solubility of **4-(Dimethylamino)cinnamic Acid** in DMSO and Ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(Dimethylamino)cinnamic acid (DMACA) is an organic compound of significant interest in various scientific fields, serving as a fluorescent probe for studying molecular environments and as a building block in peptide synthesis and the development of novel therapeutics.^{[1][2][3]} For researchers, scientists, and drug development professionals, a precise understanding of its solubility characteristics in common laboratory solvents is a critical prerequisite for successful experimental design, whether for reaction chemistry, biological assays, or formulation development.

This guide provides a comprehensive technical overview of the solubility of DMACA in two ubiquitous solvents: dimethyl sulfoxide (DMSO) and ethanol. We will move beyond simple qualitative statements to explore the underlying physicochemical principles governing solubility and present a robust, field-proven methodology for its quantitative determination. The protocols described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data, forming a cornerstone of sound scientific practice.

Section 1: Physicochemical Properties of System Components

A molecule's solubility is dictated by the interplay of its own properties with those of the solvent. Understanding these individual characteristics is the first step in predicting and interpreting solubility behavior.

4-(Dimethylamino)cinnamic acid (DMACA)

DMACA is a crystalline solid, typically appearing as a yellow to beige powder.^{[1][4]} Its structure features a cinnamic acid backbone with a dimethylamino group at the para-position of the phenyl ring.^[5] This structure imparts a dual nature to the molecule: the carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, while the aromatic ring and dimethylamino group are less polar.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₃ NO ₂	^{[1][5]}
Molecular Weight	191.23 g/mol	^{[5][6]}
Appearance	Yellow to beige crystalline powder	^{[1][4]}
Melting Point	227-228 °C (decomposes)	^{[6][7]}
Structure	Phenyl ring with a propenoic acid group and a para-substituted dimethylamino group	^{[5][6]}
Key Functional Groups	Carboxylic acid, Tertiary amine, Alkene, Aromatic ring	^[5]

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and versatile laboratory solvent, renowned for its ability to dissolve a wide array of both polar and nonpolar compounds.^{[8][9]} Its utility stems from its unique molecular properties.

Property	Value	Source(s)
Type	Polar aprotic solvent	[8][10]
Molecular Formula	(CH ₃) ₂ SO	[8]
Boiling Point	189 °C (372 °F)	[11][12]
Melting Point	18.5 °C (65.3 °F)	[8]
Key Features	Highly polar, high dielectric constant, hygroscopic, miscible with water and many organic solvents.[8][10][12]	

Ethanol (EtOH)

Ethanol is a universally employed polar protic solvent, meaning its hydroxyl group (-OH) can readily donate a hydrogen bond.[13][14] This characteristic is central to its solvent action.

Property	Value	Source(s)
Type	Polar protic solvent	[13]
Molecular Formula	C ₂ H ₅ OH	[15]
Boiling Point	78.23 °C (172.81 °F)	[13]
Key Features	Versatile solvent for polar and nonpolar compounds, miscible with water and many organic solvents, capable of hydrogen bonding.[13][16][17]	

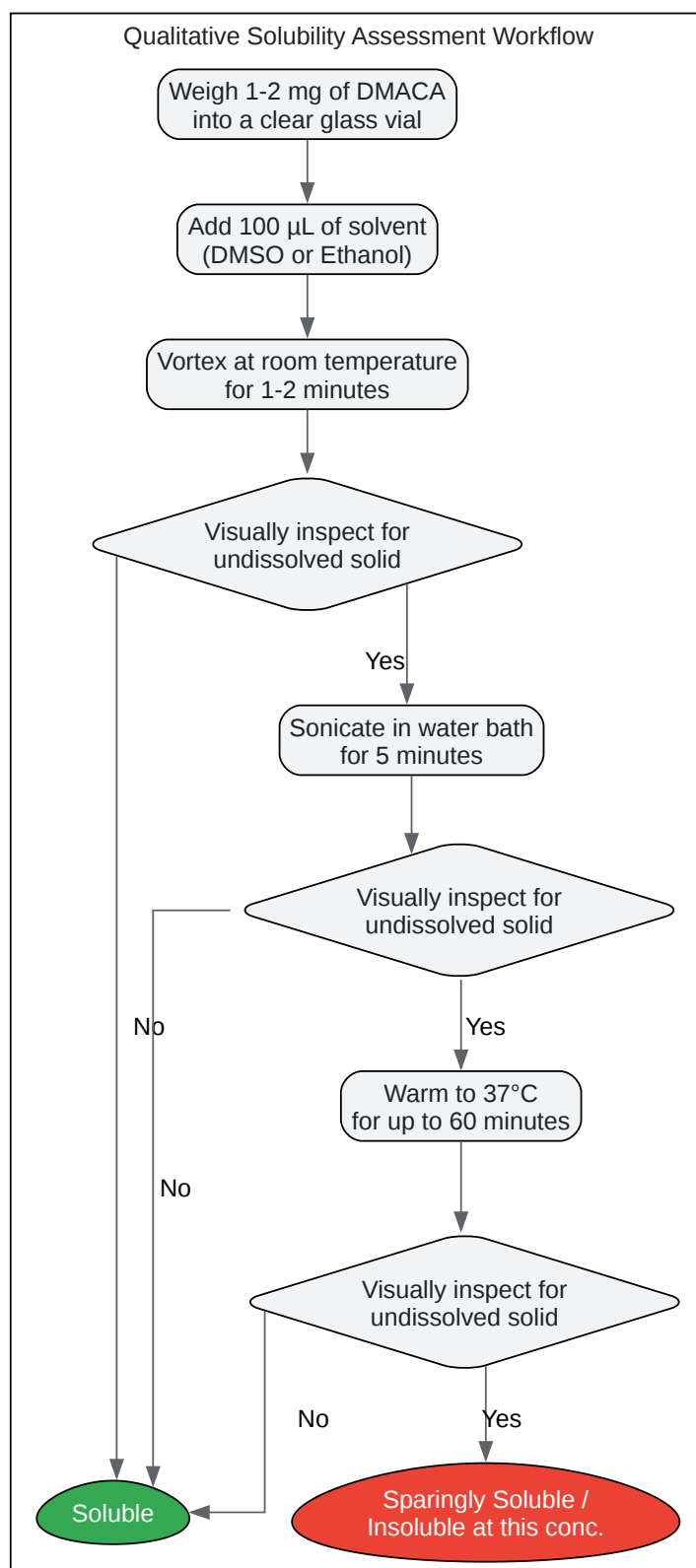
Section 2: Theoretical Principles and Qualitative Assessment

The venerable principle of "like dissolves like" provides a foundational framework for predicting solubility. A solute dissolves best in a solvent that has a similar polarity and intermolecular force

profile.

- **DMACA in DMSO:** DMACA possesses a polar carboxylic acid group. DMSO is a highly polar aprotic solvent.^[10] The strong dipole-dipole interactions between the sulfoxide group of DMSO and the polar regions of DMACA are expected to overcome the crystal lattice energy of solid DMACA, leading to dissolution. Multiple chemical suppliers confirm qualitatively that DMACA is soluble in DMSO.^{[1][2][18]}
- **DMACA in Ethanol:** As a polar protic solvent, ethanol can engage in hydrogen bonding with DMACA's carboxylic acid group, acting as both a hydrogen bond donor and acceptor.^[14] This interaction is a powerful solubilizing force. Furthermore, the ethyl group of ethanol provides a nonpolar region that can interact favorably with the aromatic ring of DMACA. One common purification method for DMACA is recrystallization from ethanol, which inherently confirms its solubility, particularly at elevated temperatures.^[1]

The following workflow provides a systematic approach for a preliminary, qualitative assessment of solubility, which is a crucial first step before committing to more resource-intensive quantitative methods.



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Caption: Tiered workflow for preliminary solubility assessment.[19]

Section 3: Authoritative Protocol for Quantitative Equilibrium Solubility Determination

For applications in drug development and quantitative chemical analysis, a precise solubility value (e.g., in mg/mL or mol/L) is required. The "shake-flask" method is the gold standard for determining equilibrium solubility, as it ensures the solvent is fully saturated with the solute.[\[20\]](#)
[\[21\]](#)

Causality Behind Experimental Choices

- **Why Excess Solid?** Adding an amount of DMACA that is visibly in excess of what dissolves ensures that the resulting solution reaches its maximum saturation point, defining the equilibrium solubility.
- **Why Prolonged Agitation?** Dissolution is a kinetic process. Agitating for an extended period (24-72 hours) allows the system to overcome kinetic barriers and reach a true thermodynamic equilibrium between the solid and dissolved states.[\[20\]](#)
- **Why Temperature Control?** Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility and for defining the conditions under which the solubility value is valid.
- **Why Centrifugation and Filtration?** It is imperative to completely separate the undissolved solid from the saturated solution. Centrifugation pellets the bulk of the solid, and subsequent filtration through a chemically inert (e.g., PTFE) syringe filter removes any remaining fine particulates that could falsely inflate the measured concentration.[\[20\]](#)
- **Why HPLC for Quantification?** High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific analytical technique that can accurately determine the concentration of DMACA in the saturated filtrate, even in the presence of minor impurities.[\[20\]](#)

Step-by-Step Methodology

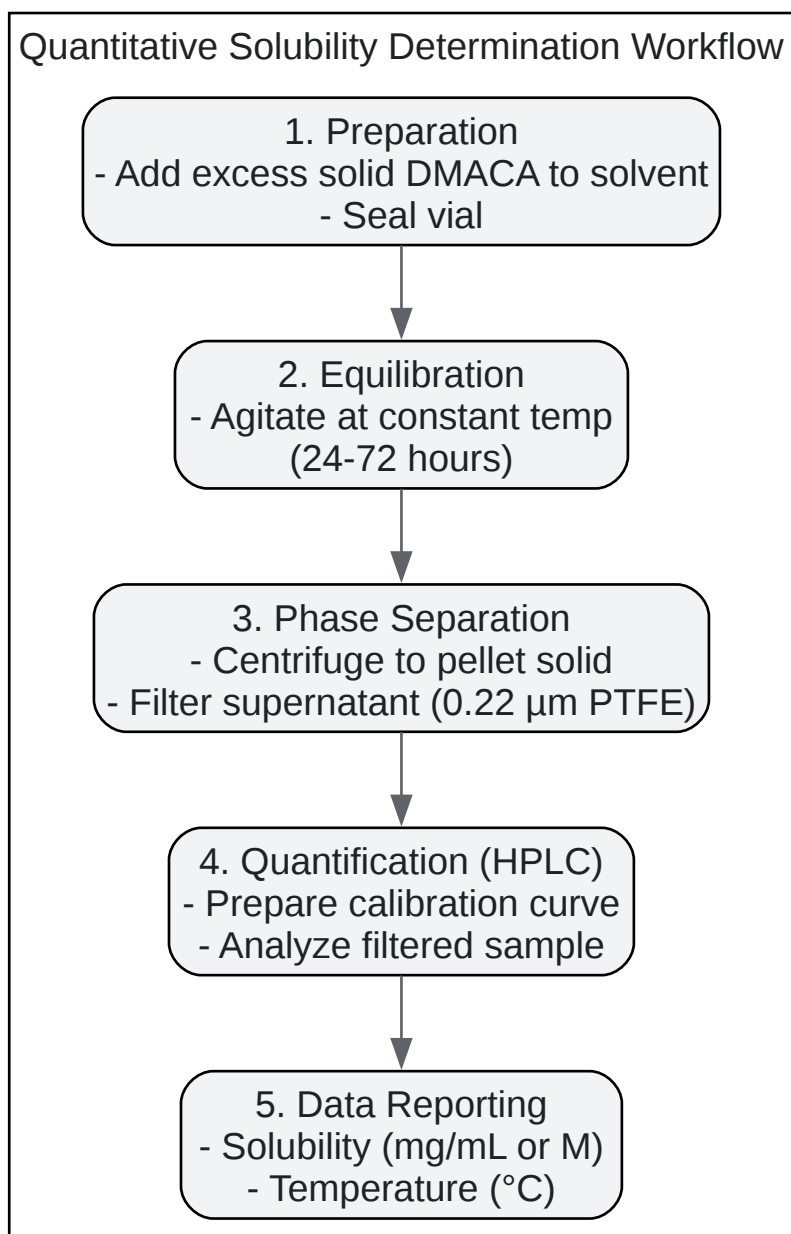
1. Preparation of Standard Solutions for Calibration: a. Accurately prepare a stock solution of DMACA (e.g., 10 mg/mL) in the chosen solvent (DMSO or Ethanol). b. Perform a serial dilution of the stock solution to create a series of at least five standard solutions of known concentrations. These will be used to generate a calibration curve.

2. Preparation of the Saturated Solution (in triplicate): a. Add an excess amount of solid DMACA (e.g., ~20 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium. b. Accurately pipette a known volume of the solvent (e.g., 2 mL) into the vial. c. Seal the vial tightly to prevent solvent evaporation.

3. Equilibration: a. Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). b. Agitate the slurries for 24 to 72 hours. The duration should be consistent across all experiments.

4. Phase Separation: a. Remove the vials from the shaker. Allow them to sit for a short period to let the solid settle. b. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the undissolved solid. c. Carefully withdraw a portion of the supernatant using a pipette. d. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This is the saturated filtrate.

5. Quantification and Data Analysis: a. Analyze the standard solutions by HPLC to generate a calibration curve (Concentration vs. Peak Area). The curve should have a correlation coefficient (R^2) > 0.99. b. Analyze the saturated filtrate samples by HPLC. c. Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the precise concentration of DMACA in the saturated solution. d. The resulting concentration is the equilibrium solubility at the specified temperature.



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Caption: Workflow for the shake-flask equilibrium solubility method.[20]

Section 4: Data Presentation and Interpretation

While literature suggests DMACA is soluble in both DMSO and ethanol, this guide empowers researchers to generate the precise quantitative data needed for their work.[1][2][18] The results from the shake-flask method should be reported clearly and comprehensively.

Example Data Table:

Compound	Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (Molarity, mol/L)
DMACA	DMSO	25	Experimental Value	Calculated Value
DMACA	Ethanol	25	Experimental Value	Calculated Value

Note: Molarity is calculated by dividing the solubility in g/L by the molecular weight of DMACA (191.23 g/mol).

Conclusion

Understanding the solubility of **4-(Dimethylamino)cinnamic acid** is fundamental to its effective use in research and development. While theoretical principles and qualitative observations suggest good solubility in both DMSO and ethanol, this guide provides the technical framework and authoritative protocols required for robust, quantitative determination. By adhering to the detailed shake-flask methodology, researchers can generate the reliable and reproducible solubility data that is essential for advancing scientific discovery and ensuring the integrity of their experimental outcomes.

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